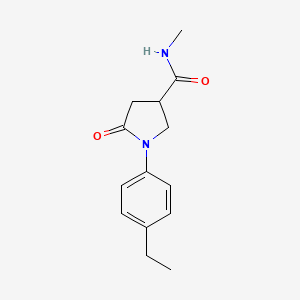![molecular formula C23H26ClNO2 B4966936 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. It was first synthesized in the early 1980s and has since become a widely used medication due to its proven efficacy and safety profile.
Mecanismo De Acción
Carvedilol hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system and decreases heart rate and blood pressure. It also has alpha-adrenergic blocking properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in heart rate, blood pressure, and cardiac output. It also has been shown to decrease the levels of circulating catecholamines, which are involved in the regulation of blood pressure and heart rate. Additionally, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been shown to improve left ventricular function and reduce the risk of adverse cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol hydrochloride has several advantages for use in laboratory experiments, including its well-established safety profile, predictable pharmacokinetics, and availability in both oral and intravenous formulations. However, it also has several limitations, including its non-selective beta-blocking activity, which may lead to unwanted side effects, and its potential to interact with other medications.
Direcciones Futuras
There are several potential future directions for research involving 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride, including the development of more selective beta-blockers with improved safety profiles, the investigation of its potential use in the treatment of other cardiovascular conditions, and the exploration of its potential use in the prevention and treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for predicting treatment response.
Métodos De Síntesis
The synthesis of 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride involves several steps, including the reaction of 1-(9H-carbazol-4-yloxy)-3-(4-methylphenoxy)propan-2-ol with benzylamine to form the intermediate 1-(benzyl(phenyl)amino)-3-(4-methylphenoxy)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
Carvedilol hydrochloride has been extensively studied for its therapeutic potential in various cardiovascular conditions. In addition to its use as an antihypertensive and anti-anginal agent, it has also been shown to have beneficial effects in the treatment of heart failure, atrial fibrillation, and myocardial infarction. Furthermore, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been investigated for its potential use in the prevention and treatment of cancer, as well as its neuroprotective effects in Alzheimer's disease.
Propiedades
IUPAC Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-19-12-14-23(15-13-19)26-18-22(25)17-24(21-10-6-3-7-11-21)16-20-8-4-2-5-9-20;/h2-15,22,25H,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACRNMXVLBSMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)


![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)